Cas no 763080-04-2 ((2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol)
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol, b-amino-3-methoxy-, (bR)-
- Benzeneethanol, beta-amino-3-methoxy-, (betaR)-
- W93
- (R)-2-(3-Methoxyphenyl)-2-aminoethanol
- MFCD09253687
- AKOS015927861
- 763080-04-2
- N11092
- CS-0197419
- EN300-302145
- (R)-2-Amino-2-(3-methoxyphenyl)ethanol
- (2R)-2-AMINO-2-(3-METHOXYPHENYL)ETHAN-1-OL
- J3.551.978E
- SCHEMBL18793771
- BS-51019
- (2R)-2-Amino-2-(3-methoxyphenyl)ethanol
- DB-222728
- Benzeneethanol, beta-amino-3-methoxy-, (betaR)- (9CI)
- (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol
-
- MDL: MFCD09253687
- Inchi: 1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1
- InChI Key: HAHLSZOSVFWLMM-VIFPVBQESA-N
- SMILES: OC[C@@H](C1C=CC=C(C=1)OC)N
Computed Properties
- Exact Mass: 167.095
- Monoisotopic Mass: 167.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.5A^2
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU218-200mg |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 98% | 200mg |
1670.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU218-50mg |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 98% | 50mg |
669.0CNY | 2021-07-09 | |
| Enamine | EN300-302145-1g |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 1g |
$986.0 | 2023-09-06 | ||
| Enamine | EN300-302145-5g |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 5g |
$2858.0 | 2023-09-06 | ||
| Enamine | EN300-302145-10g |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 10g |
$4236.0 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1224317-5g |
(R)-2-Amino-2-(3-methoxyphenyl)ethanol |
763080-04-2 | 95% | 5g |
$2000 | 2024-06-03 | |
| Enamine | EN300-302145-0.05g |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 0.05g |
$827.0 | 2023-09-06 | ||
| Enamine | EN300-302145-0.1g |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 0.1g |
$867.0 | 2023-09-06 | ||
| Enamine | EN300-302145-0.25g |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 0.25g |
$906.0 | 2023-09-06 | ||
| Enamine | EN300-302145-0.5g |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol |
763080-04-2 | 0.5g |
$946.0 | 2023-09-06 |
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol Suppliers
(2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol
Latest Research Insights on (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol (CAS: 763080-04-2) in Chemical Biology and Pharmaceutical Applications
The compound (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol (CAS: 763080-04-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral amino alcohol serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. Recent studies have explored its role in modulating enzyme activity, receptor binding, and as a scaffold for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. The research team utilized molecular docking simulations and in vitro assays to show that these derivatives exhibit nanomolar affinity for MAO-B while maintaining high selectivity over MAO-A, suggesting potential for developing new Parkinson's therapeutics with reduced side effects.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the synthesis and evaluation of (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol-based compounds against drug-resistant bacterial strains. The study found that certain structural modifications to the core scaffold resulted in compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. These findings open new avenues for addressing the growing challenge of antibiotic resistance.
Pharmacokinetic studies of (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol derivatives have also advanced significantly. Research published in European Journal of Pharmaceutical Sciences (2023) employed advanced LC-MS/MS techniques to characterize the metabolic stability and blood-brain barrier permeability of these compounds. The data revealed that the 3-methoxy substitution pattern contributes to favorable pharmacokinetic properties, including enhanced metabolic stability compared to its para-substituted analogs.
Recent synthetic methodology developments have focused on more efficient routes to produce (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol and its derivatives. A 2024 Nature Protocols article detailed an asymmetric catalytic hydrogenation approach that achieves >99% enantiomeric excess using a novel chiral ruthenium catalyst system. This breakthrough significantly improves the scalability and cost-effectiveness of producing this important chiral building block for pharmaceutical applications.
The compound's potential in central nervous system drug development was further highlighted in a 2023 study in ACS Chemical Neuroscience, where researchers designed (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol-based positive allosteric modulators of GABAA receptors. These compounds showed promising anxiolytic effects in animal models without the sedative side effects typical of benzodiazepines, suggesting potential for next-generation anxiety treatments.
Ongoing clinical trials (as of Q2 2024) are investigating several drug candidates incorporating the (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol scaffold, including a phase II candidate for cognitive impairment in schizophrenia and a phase I compound for diabetic neuropathy. These developments underscore the growing pharmaceutical relevance of this chemical entity across multiple therapeutic areas.
763080-04-2 ((2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol) Related Products
- 696598-77-3(2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol)
- 1258649-69-2(2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride)
- 114673-68-6((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol)
- 221697-18-3((R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride)
- 191109-48-5((2S)-2-amino-2-(4-methoxyphenyl)ethan-1-ol)
- 1213016-49-9((2S)-2-amino-2-(3-methoxyphenyl)ethan-1-ol)
- 325153-00-2(2-Amino-2-(3-methoxyphenyl)ethanol)
- 138713-55-0(2-amino-2-(4-methoxyphenyl)ethan-1-ol)
- 100929-33-7((R)-2-Amino-2-(4-methoxyphenyl)ethanol)
- 696598-88-6((2S)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol)